molecular formula C24H27ClN2O2S B12152562 (2E,5Z)-2-[(4-chlorophenyl)imino]-5-[4-(octyloxy)benzylidene]-1,3-thiazolidin-4-one

(2E,5Z)-2-[(4-chlorophenyl)imino]-5-[4-(octyloxy)benzylidene]-1,3-thiazolidin-4-one

Cat. No.: B12152562
M. Wt: 443.0 g/mol
InChI Key: VZSYPWDRMWQWJW-XLNRJJMWSA-N
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Description

(2E,5Z)-2-[(4-chlorophenyl)imino]-5-[4-(octyloxy)benzylidene]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-2-[(4-chlorophenyl)imino]-5-[4-(octyloxy)benzylidene]-1,3-thiazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde with 4-octyloxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

(2E,5Z)-2-[(4-chlorophenyl)imino]-5-[4-(octyloxy)benzylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolidinones.

Scientific Research Applications

(2E,5Z)-2-[(4-chlorophenyl)imino]-5-[4-(octyloxy)benzylidene]-1,3-thiazolidin-4-one has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E,5Z)-2-[(4-chlorophenyl)imino]-5-[4-(octyloxy)benzylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with similar structural features but different functional groups.

    2-Fluorodeschloroketamine: Another compound with a similar core structure but different substituents.

Uniqueness

(2E,5Z)-2-[(4-chlorophenyl)imino]-5-[4-(octyloxy)benzylidene]-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its octyloxybenzylidene moiety, in particular, contributes to its lipophilicity and potential interactions with biological membranes.

Properties

Molecular Formula

C24H27ClN2O2S

Molecular Weight

443.0 g/mol

IUPAC Name

(5Z)-2-(4-chlorophenyl)imino-5-[(4-octoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H27ClN2O2S/c1-2-3-4-5-6-7-16-29-21-14-8-18(9-15-21)17-22-23(28)27-24(30-22)26-20-12-10-19(25)11-13-20/h8-15,17H,2-7,16H2,1H3,(H,26,27,28)/b22-17-

InChI Key

VZSYPWDRMWQWJW-XLNRJJMWSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Cl)S2

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2

Origin of Product

United States

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